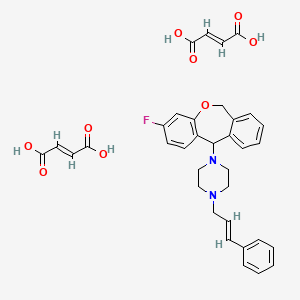

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate

Vue d'ensemble

Méthodes De Préparation

La synthèse de l'AJ 3941 implique la préparation de dispersions solides avec des polymères entériques tels que le phtalate d'hydroxypropylméthylcellulose, le succinate d'acétate d'hydroxypropylméthylcellulose et l'Eudragit L100 . Ces préparations sont conçues pour améliorer la biodisponibilité et la stabilité du composé. Les dispersions solides sont préparées en utilisant des méthodes telles que la pulvérisation-séchage sans utiliser de dichlorométhane .

Analyse Des Réactions Chimiques

L'AJ 3941 subit diverses réactions chimiques, notamment l'oxydation et la réduction. C'est un bloqueur sélectif des canaux calciques qui prévient la peroxydation lipidique . Le composé est pratiquement insoluble dans l'eau et instable en milieu acide . Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxypropylméthylcellulose et la polyvinylpyrrolidone . Les principaux produits formés à partir de ces réactions sont des dispersions solides stables qui améliorent la biodisponibilité du composé .

Applications de la recherche scientifique

L'AJ 3941 a été étudié de manière approfondie pour son potentiel dans le traitement des troubles cérébrovasculaires. Il a montré des effets protecteurs contre les dommages cérébraux ischémiques chez des modèles de rats d'ischémie cérébrale focale . Le composé est également utilisé en chromatographie liquide haute performance avec détection par fluorescence pour déterminer sa présence dans le plasma et le cerveau . De plus, l'AJ 3941 a des applications dans le domaine des neurosciences et des maladies cardiovasculaires .

Mécanisme d'action

L'AJ 3941 exerce ses effets en bloquant sélectivement les canaux calciques dans les tissus cérébrovasculaires . Cette action empêche l'influx de calcium, ce qui réduit à son tour la peroxydation lipidique et protège contre les dommages cérébraux ischémiques . Les cibles moléculaires de l'AJ 3941 comprennent les canaux calciques, et sa voie implique l'inhibition de l'influx de calcium dans les cellules .

Applications De Recherche Scientifique

Pharmacological Properties

AJ-3941 has been characterized as a selective vasospasmolytic agent. Its mechanism of action involves the modulation of calcium channels, leading to vasodilation and improved cerebral blood flow. This property is particularly significant in conditions characterized by cerebrovascular spasms, such as subarachnoid hemorrhage (SAH) and other cerebrovascular diseases.

Cerebrovascular Disorders

Research has demonstrated that AJ-3941 effectively prevents the development of cerebral vasospasm in experimental models. In studies involving rats subjected to SAH, AJ-3941 was shown to significantly reduce the incidence of late-phase cerebral vasospasm and improve regional cerebral blood flow (rCBF) . These findings suggest potential applications in managing complications associated with SAH and other cerebrovascular conditions.

Calcium Channel Modulation

The compound's ability to act as a calcium antagonist positions it as a candidate for further research into its effects on calcium signaling pathways in vascular smooth muscle cells. This could lead to advancements in understanding the treatment of hypertension and other cardiovascular disorders where calcium signaling plays a critical role .

Case Studies

Several studies have highlighted the efficacy of AJ-3941 in preclinical settings:

- Subarachnoid Hemorrhage Model : In a controlled study, rats administered AJ-3941 showed significant preservation of physiological parameters such as blood pressure and heart rate while demonstrating reduced vasospasm severity compared to control groups .

- Cerebral Arteries Examination : Isolated studies on rabbit and dog cerebral arteries revealed that AJ-3941 exhibited selective vasospasmolytic action, indicating its potential for targeted therapies in human cerebrovascular diseases .

Data Tables

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Rat SAH Model | 0.01 mg/kg i.v. | Significant prevention of late-phase vasospasm |

| Study 2 | Rabbit Cerebral Arteries | Not specified | Selective vasospasmolytic action observed |

| Study 3 | Dog Cerebral Arteries | Not specified | Improved regional blood flow noted |

Mécanisme D'action

AJ 3941 exerts its effects by selectively blocking calcium channels in cerebrovascular tissues . This action prevents calcium influx, which in turn reduces lipid peroxidation and protects against ischemic brain damage . The molecular targets of AJ 3941 include calcium channels, and its pathway involves the inhibition of calcium influx into cells .

Comparaison Avec Des Composés Similaires

L'AJ 3941 est unique en son antagonisme sélectif des canaux calciques cérébrovasculaires et son action anti-peroxydation lipidique . Des composés similaires comprennent d'autres bloqueurs des canaux calciques comme la nimodipine et le vérapamil, qui sont également utilisés dans le traitement des troubles cérébrovasculaires . La sélectivité de l'AJ 3941 pour les tissus cérébrovasculaires et sa double action le distinguent de ces autres composés .

Activité Biologique

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate, also known as AJ-3941, is a compound that has garnered attention for its potential pharmacological applications, particularly in neuroprotection and cerebrovascular health. This article explores the biological activity of AJ-3941, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

AJ-3941 is characterized by its complex structure, which includes a dibenzoxepin core and a piperazine ring. The molecular formula is with a molecular weight of approximately 471.54 g/mol. The presence of fluorine in its structure enhances its biological activity and solubility profile.

Research indicates that AJ-3941 exhibits multiple mechanisms that contribute to its biological activity:

- Calcium Antagonism : AJ-3941 acts as a calcium antagonist, which is significant for its vasospasmolytic properties. This action helps in reducing vascular resistance and improving blood flow in cerebral arteries .

- Neuroprotection : In studies involving ischemia and hypoxia models, AJ-3941 demonstrated protective effects against neuronal damage. It has been shown to inhibit lipid peroxidation and convulsions in animal models .

Neuroprotective Effects

AJ-3941 has been evaluated for its neuroprotective effects in various studies:

- Cerebral Edema Inhibition : In rat models, oral administration of AJ-3941 significantly reduced cerebral edema following ischemic events .

- Vasospasmolytic Action : The compound exhibited selective vasospasmolytic action in isolated cerebral arteries from rabbits and dogs, indicating potential use in treating cerebrovascular disorders .

Structure-Activity Relationship (SAR)

Studies have identified that modifications to the piperazine and dibenzoxepin components can enhance the compound's efficacy. For instance:

- The introduction of different substituents on the piperazine ring has shown varying degrees of neuroprotective activity.

| Compound Variant | Neuroprotective Activity | Vasospasmolytic Effect |

|---|---|---|

| AJ-3941 | High | High |

| Piperazine Derivative A | Moderate | Moderate |

| Piperazine Derivative B | Low | Low |

Case Studies

Several case studies have highlighted the therapeutic potential of AJ-3941:

- Ischemic Stroke Models : In a controlled study involving ischemic stroke models, AJ-3941 was administered prior to induced ischemia. Results showed significant reduction in infarct size and improved neurological scores compared to control groups .

- Cerebrovascular Studies : In isolated arterial preparations, AJ-3941 was effective in reversing vasospasm induced by various agents, showcasing its potential as a treatment for conditions like subarachnoid hemorrhage .

Propriétés

Numéro CAS |

143110-70-7 |

|---|---|

Formule moléculaire |

C35H35FN2O9 |

Poids moléculaire |

646.7 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine |

InChI |

InChI=1S/C27H27FN2O.2C4H4O4/c28-23-12-13-25-26(19-23)31-20-22-10-4-5-11-24(22)27(25)30-17-15-29(16-18-30)14-6-9-21-7-2-1-3-8-21;2*5-3(6)1-2-4(7)8/h1-13,19,27H,14-18,20H2;2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1+ |

Clé InChI |

BGBBGKWUEFWPAV-PBCGGMKNSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+-)-(E)-1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate 1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate AJ 3941 AJ-3941 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.